![molecular formula C20H15ClN2O B2523060 1-(4-Chlorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 338964-91-3](/img/structure/B2523060.png)
1-(4-Chlorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
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Description
1-(4-Chlorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, also known as 4-chloro-2-methylbenzyl-3-pyridinecarbonitrile, is a heterocyclic compound that belongs to the class of pyridinecarbonitriles. It is a white crystalline solid that is insoluble in water and has a melting point of 109-111°C. It has a molecular weight of 263.76 g/mol and a molecular formula of C14H10ClN3O. It is an important intermediate in organic synthesis, and has been used in a variety of applications, such as pharmaceuticals, agrochemicals, and dyes.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Antitumor Activity: 1-(4-Chlorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile exhibits antitumor properties. Researchers have investigated its potential as a lead compound for developing novel anticancer drugs. Studies suggest that it interferes with tumor cell growth and proliferation by targeting specific cellular pathways .
Antimalarial Agents: The compound’s structural features make it an interesting candidate for antimalarial drug development. Researchers explore its efficacy against Plasmodium species, aiming to identify potent antimalarial agents. The goal is to find compounds that can combat drug-resistant strains of malaria parasites.
Organic Synthesis
Quinazolinone Derivatives: 1-(4-Chlorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile belongs to the quinazolinone family. Quinazolinones have diverse applications, including antimicrobial, anti-inflammatory, and anticonvulsant activities. Researchers have developed new synthetic routes to access quinazolinone derivatives, expanding their utility .
Agrochemicals
Fungicidal Properties: The compound’s structural motifs may contribute to fungicidal activity. Researchers investigate its potential as an agrochemical to protect crops from fungal pathogens.
Sigma-Aldrich. 1- (4-CHLOROBENZYL)-4- ( (4-METHYLPHENYL)SULFONYL)PIPERAZINE. Recent advances in 4(3H)-quinazolinone syntheses. RSC Publishing. Link
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-5-(4-methylphenyl)-2-oxopyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O/c1-14-2-6-16(7-3-14)18-10-17(11-22)20(24)23(13-18)12-15-4-8-19(21)9-5-15/h2-10,13H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQZNVVKPUDFCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN(C(=O)C(=C2)C#N)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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